Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate

Description

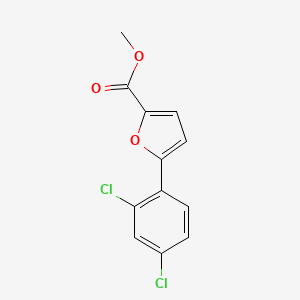

Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate (CID 3612689) is a furan-based ester derivative with the molecular formula C₁₂H₈Cl₂O₃. Its structure features a furan ring substituted at the 5-position with a 2,4-dichlorophenyl group and a methyl ester at the 2-position (Figure 1).

Properties

IUPAC Name |

methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3/c1-16-12(15)11-5-4-10(17-11)8-3-2-7(13)6-9(8)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBWEZYIGKVNTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764657-69-4 | |

| Record name | 764657-69-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate typically involves the esterification of 5-(2,4-dichlorophenyl)furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: 5-(2,4-dichlorophenyl)furan-2-carboxylic acid.

Reduction: Methyl 5-(2,4-dichlorophenyl)furan-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogs and their substituent effects are summarized in Table 1 :

Key Observations :

- Substituent Effects : The 2,4-dichlorophenyl group in the target compound enhances hydrophobicity and electron deficiency compared to the 2-fluoro-4-nitrophenyl analog, which has additional resonance effects from the nitro group .

- Conformational Stability : The fluoronitrophenyl derivative exhibits a nearly planar structure stabilized by intramolecular CH···F interactions and π-π stacking (center-to-center distances: 3.72 Å for furan-phenyl interactions) . In contrast, the dichlorophenyl analog’s conformation is less studied but likely influenced by steric hindrance from chlorine atoms.

Intermolecular Interactions and Crystallography

The fluoronitrophenyl derivative’s crystal packing is dominated by van der Waals forces and π-π stacking , with weak C-H···O hydrogen bonds contributing minimally (<10% of Hirshfeld surface interactions) . Key metrics include:

- Hirshfeld Surface Analysis: O···H/H···O contacts: 38.9% (weak, non-directional). C···C aromatic stacking: 8.9% (3.72 Å center-to-center distance) . F···H contacts: Enriched (enrichment ratio >1) but low overall contribution .

For the dichlorophenyl analog, similar stacking interactions are expected, but the larger van der Waals radii of Cl vs.

Biological Activity

Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate is a compound belonging to the furan family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is derived from a variety of scientific studies and literature to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a furan ring substituted with a dichlorophenyl group and a carboxylate ester. The presence of the furan moiety is critical as it contributes to the compound's biological activity, particularly in antimicrobial and anticancer properties.

Chemical Formula

- Molecular Formula: CHClO

- Molecular Weight: 275.09 g/mol

Antimicrobial Activity

Furan derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds with furan structures can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, Staphylococcus aureus | 32 µg/mL |

| Other furan derivatives | Various (e.g., Pseudomonas spp.) | Ranges from 16 to 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. These investigations have focused on its ability to induce apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects of various furan derivatives:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)

- Findings: The compound exhibited IC values of approximately 15 µM in MCF-7 cells, indicating moderate cytotoxicity.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of DNA Topoisomerase: Similar to other furan derivatives, it may inhibit topoisomerase enzymes, disrupting DNA replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis in tumor cells.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application. Preliminary studies suggest:

- Absorption: Rapid absorption in vitro.

- Metabolism: Metabolized primarily in the liver.

- Toxicity Profile: Low toxicity observed in animal models; however, further studies are needed for comprehensive safety evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.